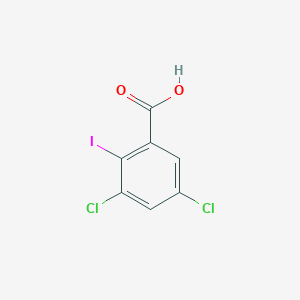

Ácido 3,5-dicloro-2-yodo benzoico

Descripción general

Descripción

Intedanib, también conocido como Nintedanib, es un inhibidor de la tirosina quinasa de molécula pequeña. Se utiliza principalmente para el tratamiento de la fibrosis pulmonar idiopática, la enfermedad pulmonar intersticial asociada a la esclerodermia y el cáncer de pulmón de células no pequeñas. Intedanib funciona inhibiendo múltiples vías de señalización involucradas en la angiogénesis y la fibrosis, lo que lo convierte en un agente terapéutico valioso en el manejo de estas afecciones .

Aplicaciones Científicas De Investigación

Intedanib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de inhibidores de la tirosina quinasa.

Biología: Intedanib se utiliza para estudiar las vías de señalización celular y su papel en las enfermedades.

Medicina: Es un agente terapéutico para la fibrosis pulmonar idiopática, la enfermedad pulmonar intersticial asociada a la esclerodermia y el cáncer de pulmón de células no pequeñas.

Industria: Intedanib se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Intedanib implica varios pasos clave:

Reacción de condensación: 4-(R acetate-2-yl)-3-nitrobenzoate se hace reaccionar con ortobenzoato de trimetilo para obtener (E)-4-[(2-metoxibencilideno) R acetate-2-yl]-3-nitrobenzoate.

Reacción de sustitución: El compuesto obtenido de la reacción de condensación se hace reaccionar con N-(4-aminofenil)-N-metil-2-(4-metil piperazina-1-il) acetamida bajo la acción de un agente de unión a ácido para generar (Z)-4-{[2-(N-metil-2-(4-metil piperazina-1-il) acetamido-anilina) bencilideno] R acetate-2-yl}-3-nitrobenzoate.

Reacciones de reducción y ciclación: Se llevan a cabo reacciones secuenciales de reducción y ciclación para preparar Intedanib

Métodos de producción industrial: La producción industrial de Intedanib sigue la misma ruta sintética pero se optimiza para la producción a gran escala. El proceso está diseñado para ser económico y respetuoso con el medio ambiente, lo que lo hace adecuado para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: Intedanib experimenta varias reacciones químicas, que incluyen:

Oxidación: Intedanib puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción están involucradas en su síntesis.

Sustitución: Las reacciones de sustitución son cruciales en la formación de sus compuestos intermedios.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan comúnmente agentes de unión a ácido como la trietilamina.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios intermedios y el compuesto final, Intedanib .

Mecanismo De Acción

Intedanib ejerce sus efectos inhibiendo múltiples receptores de tirosina quinasa, incluidos el receptor del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento derivado de plaquetas y el receptor del factor de crecimiento de fibroblastos. Al bloquear estos receptores, Intedanib evita la activación de las vías de señalización descendentes que promueven la angiogénesis y la fibrosis. Esta inhibición conduce a una reducción de la proliferación, migración y transformación de fibroblastos, lo que finalmente ralentiza la progresión de la enfermedad .

Compuestos similares:

Pirfenidona: Otro agente antifibrótico utilizado para la fibrosis pulmonar idiopática.

Masatinib: Un inhibidor de la tirosina quinasa utilizado en varios cánceres.

Selonsertib: Un fármaco en investigación para enfermedades fibróticas.

Comparación:

Pirfenidona vs. Intedanib: Ambos tienen una eficacia similar en el tratamiento de la fibrosis pulmonar idiopática, pero la pirfenidona se asocia con menos eventos adversos.

Masatinib vs. Intedanib: Ambos se dirigen a las tirosina quinasas, pero Masatinib está más centrado en el tratamiento del cáncer.

Selonsertib vs. Intedanib: Selonsertib todavía está en investigación, pero muestra promesas en el tratamiento de enfermedades fibróticas similares a Intedanib.

Intedanib destaca por su enfoque multiobjetivo, lo que lo hace efectivo en el tratamiento de una gama de afecciones fibróticas y cancerosas.

Comparación Con Compuestos Similares

Pirfenidone: Another antifibrotic agent used for idiopathic pulmonary fibrosis.

Masatinib: A tyrosine kinase inhibitor used in various cancers.

Selonsertib: An investigational drug for fibrotic diseases.

Comparison:

Pirfenidone vs. Intedanib: Both have similar efficacy in treating idiopathic pulmonary fibrosis, but Pirfenidone is associated with fewer adverse events.

Masatinib vs. Intedanib: Both target tyrosine kinases, but Masatinib is more focused on cancer treatment.

Selonsertib vs. Intedanib: Selonsertib is still under investigation, but it shows promise in treating fibrotic diseases similar to Intedanib.

Intedanib stands out due to its multi-targeted approach, making it effective in treating a range of fibrotic and cancerous conditions.

Actividad Biológica

3,5-Dichloro-2-iodo-benzoic acid (DCIBA) is a halogenated benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both chlorine and iodine substituents, which significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with DCIBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 3,5-dichloro-2-iodo-benzoic acid is CHClI O. The compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and an iodine atom at the 2 position. The presence of these halogens is crucial as they can enhance the compound's lipophilicity and biological activity.

Synthesis

DCIBA can be synthesized through various methods, often involving halogenation reactions of benzoic acid derivatives. For instance, one method involves the iodination of 2,5-dichlorobenzoic acid followed by purification processes to yield DCIBA with high purity and yield .

Antimicrobial Activity

Research indicates that DCIBA exhibits significant antimicrobial properties. In a study assessing various benzoic acid derivatives, DCIBA was found to possess notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's effectiveness was comparable to established antibacterial agents, highlighting its potential as a lead compound for developing new antimicrobial therapies .

Table 1: Antimicrobial Activity of DCIBA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, DCIBA has shown promise in anticancer applications. Studies have demonstrated that halogenated benzoic acids can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, DCIBA was reported to inhibit cell proliferation in human cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: Anticancer Effects of DCIBA

In vitro studies on the MCF-7 breast cancer cell line revealed that treatment with DCIBA resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP, markers commonly associated with programmed cell death .

The biological activities of DCIBA can be attributed to its ability to interact with cellular targets involved in microbial resistance and cancer progression. The halogen substituents enhance the lipophilicity of the molecule, facilitating better membrane permeability and interaction with intracellular targets.

Proteostasis Network Modulation

Recent investigations have suggested that DCIBA may influence proteostasis networks within cells. Specifically, it has been shown to activate cathepsins B and L, which play crucial roles in protein degradation pathways. This modulation could have implications for aging-related diseases where proteostasis is disrupted .

Table 2: Effects of DCIBA on Proteostasis Network

Propiedades

IUPAC Name |

3,5-dichloro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTJHMZDOREVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397194 | |

| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15396-37-9 | |

| Record name | 3,5-Dichloro-2-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dichloro-2-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.